2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate
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Overview
Description
Mechanism of Action
Target of Action
It is a derivative of the amino acid histidine, which is known to be essential for the production of histamine . Histamine plays a crucial role in the immune response and acts as a mediator of itching and inflammation .
Mode of Action
The exact mode of action of N-Acetyl-DL-Histidine Monohydrate is unclear . It is synthesized from L-histidine and acetyl Co-enzyme A . It cannot be catabolized by lens cells . For its hydrolysis, it is exported to ocular fluid where a specific acylase cleaves it .
Biochemical Pathways
N-Acetyl-DL-Histidine Monohydrate affects the biochemical pathways related to the metabolism of Histidine . It is involved in the synthesis of histamine, which is a crucial component of the immune response .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
It is known to play a role in the immune response through the production of histamine .
Biochemical Analysis
Biochemical Properties
2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate plays a crucial role in biochemical reactions, particularly those involving histidine metabolism. It interacts with several enzymes, including histidine decarboxylase and histidine ammonia-lyase, which are involved in the conversion of histidine to histamine and urocanic acid, respectively . The compound’s imidazole ring allows it to participate in proton transfer reactions, making it an important buffer in biological systems .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving histamine receptors. By modulating histamine levels, it can influence gene expression and cellular metabolism . Additionally, this compound can impact the function of immune cells, such as mast cells and basophils, which release histamine during allergic reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to histamine receptors, thereby modulating their activity. This binding can lead to either activation or inhibition of downstream signaling pathways, depending on the receptor subtype . Furthermore, the compound can act as a competitive inhibitor of histidine decarboxylase, reducing the production of histamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models of allergic reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate histamine levels without causing significant adverse effects. At high doses, it can lead to toxicity, including symptoms such as hypotension and tachycardia . These effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a substrate for histidine decarboxylase, which converts it to histamine. Additionally, it can be metabolized by histidine ammonia-lyase to produce urocanic acid . These pathways are crucial for maintaining histidine and histamine homeostasis in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and is often localized in areas with high histamine activity, such as the gastrointestinal tract and immune cells . This distribution pattern is essential for its role in modulating histamine levels.
Subcellular Localization
The subcellular localization of this compound is influenced by its structure and interactions with other biomolecules. It is often found in the cytoplasm, where it can interact with histidine decarboxylase and other enzymes involved in histidine metabolism . Additionally, it may be localized to specific organelles, such as lysosomes, where it can participate in histamine degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate typically involves the acetylation of histidine. The reaction is carried out by treating histidine with acetic anhydride in the presence of a base such as sodium acetate. The reaction is usually conducted in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acetylation reaction, but with optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole derivatives, while reduction can yield various histidine analogs .
Scientific Research Applications
2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Histidine: The parent compound from which 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate is derived.
N-acetylhistidine: A closely related compound with similar properties.
2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride hydrate: Another derivative of histidine with different functional groups.
Uniqueness
This compound is unique due to its specific acetamido group and imidazole ring, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWSDQRXCOJSFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.